

Application Notes and Protocols for ANTS

Labeling of N-Glycans

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ANTS

Cat. No.: B149225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of N-linked glycans is a critical aspect of glycoprotein characterization in various fields, including disease biomarker discovery and the quality control of biopharmaceuticals. 8-Aminonaphthalene-1,3,6-trisulfonic acid (**ANTS**) is a fluorescent dye widely used for the derivatization of glycans. This labeling process, based on reductive amination, attaches the highly charged **ANTS** molecule to the reducing end of the N-glycan. The resulting labeled glycans can then be effectively separated and analyzed using techniques such as Capillary Electrophoresis (CE) and Fluorescence-Assisted Carbohydrate Electrophoresis (FACE). The three sulfonic acid groups on the **ANTS** molecule provide a high negative charge that is nearly independent of pH, which facilitates excellent electrophoretic separation and sensitive detection.^[1]

Data Presentation: Comparison of Common N-Glycan Labels

The choice of fluorescent label can significantly impact the sensitivity and the analytical method used for N-glycan analysis. Below is a summary of the key characteristics of **ANTS** compared to other commonly used labels, 2-Aminobenzamide (2-AB) and 8-Aminopyrene-1,3,6-trisulfonic acid (APTS).

Feature	ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid)	2-AB (2-aminobenzamide)	APTS (8-aminopyrene-1,3,6-trisulfonic acid)
Charge	Highly negative (3 sulfonic acid groups)	Neutral	Highly negative (3 sulfonic acid groups)
Primary Analytical Techniques	Capillary Electrophoresis (CE), Fluorescence-Assisted Carbohydrate Electrophoresis (FACE)	HILIC-HPLC with fluorescence detection, Mass Spectrometry (MS)	Capillary Electrophoresis (CE), CE-LIF (Laser-Induced Fluorescence)
Relative Fluorescence Sensitivity	High	Moderate	High
Mass Spectrometry Sensitivity	Good in negative ion mode	Poor ionization efficiency	Difficult for MALDI-MS analysis
Key Advantages	Excellent for high-resolution electrophoretic separation of neutral and sialylated glycans.	Well-established for HILIC separations with extensive databases for glycan identification. ^[1]	Very high sensitivity for CE-LIF applications.
Considerations	Excess label needs to be removed post-reaction.	Lower sensitivity compared to other labels.	Can be challenging for MS-based detection.

Experimental Protocols

I. Enzymatic Release of N-Glycans from Glycoproteins

This protocol describes the release of N-linked glycans from a glycoprotein sample using the enzyme PNGase F.

Materials:

- Glycoprotein sample
- Denaturing buffer (e.g., 5% SDS, 500 mM DTT)
- Non-ionic detergent (e.g., 10% NP-40)
- PNGase F
- Reaction buffer (e.g., 5x PBS)
- Water, purified (e.g., Milli-Q)
- Heating block or water bath
- Microcentrifuge tubes

Procedure:

- Denaturation: In a microcentrifuge tube, combine the glycoprotein sample with the denaturing buffer. For example, for a sample in 9 μ L of water, add 1 μ L of denaturing buffer.
- Incubate the mixture at 100°C for 10 minutes to denature the protein.
- Allow the sample to cool to room temperature.
- Detergent Addition: Add a non-ionic detergent to the denatured protein solution. For example, add 2 μ L of 10% NP-40 solution. This sequesters the denaturing agent, preventing it from inhibiting the subsequent enzymatic reaction.
- Enzymatic Digestion: Add the reaction buffer and PNGase F to the sample. For example, add 6 μ L of purified water, 1 μ L of 5x PBS, and 1 μ L of PNGase F.
- Gently mix the contents and incubate the reaction overnight (approximately 16 hours) at 37°C to ensure complete release of N-glycans.

- The released N-glycans are now ready for labeling. For some applications, the released glycans may need to be purified and dried prior to labeling.

II. ANTS Labeling of Released N-Glycans

This protocol details the covalent attachment of **ANTS** to the reducing end of the released N-glycans via reductive amination.

Materials:

- Dried, released N-glycan sample
- **ANTS** labeling solution: 0.1 M **ANTS** in 15% aqueous acetic acid
- Sodium cyanoborohydride (NaCNBH₃) reducing solution: 1 M NaCNBH₃ in DMSO
- Heating block or incubator
- Microcentrifuge

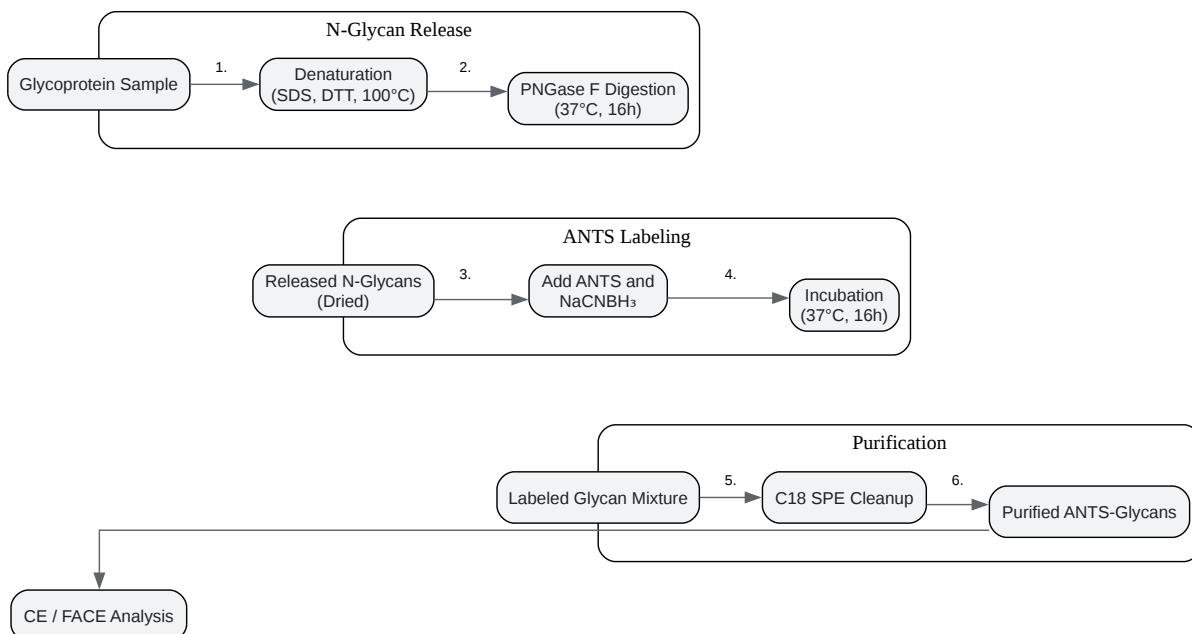
Procedure:

- Ensure the released N-glycan sample is completely dry. This can be achieved using a vacuum centrifuge.
- Reconstitution and Labeling: To the dried glycan sample, add 5 µL of the **ANTS** labeling solution. Ensure the sample is fully dissolved.
- Reduction: Add 5 µL of the sodium cyanoborohydride reducing solution to the mixture.
- Gently vortex the tube to mix the contents thoroughly.
- Incubation: Incubate the reaction mixture for 16 hours at 37°C in the dark.[\[2\]](#)
- After incubation, the reaction can be stopped by freezing the sample or proceeding directly to the purification step.

III. Purification of ANTS-Labeled N-Glycans

This protocol describes the removal of excess **ANTS** label and other reaction components using C18 Solid-Phase Extraction (SPE).

Materials:


- **ANTS**-labeled N-glycan sample from the previous step
- C18 SPE cartridge
- Acetonitrile (ACN)
- Formic acid
- Purified water
- Vacuum manifold (optional)
- Collection tubes

Procedure:

- Cartridge Activation: Activate the C18 SPE cartridge by washing it with 3 mL of 100% acetonitrile.
- Cartridge Equilibration: Equilibrate the cartridge by washing it with 4 mL of purified water.
- Sample Loading: Dilute the **ANTS**-labeled glycan reaction mixture 10-fold with purified water. Load the diluted sample onto the equilibrated C18 SPE cartridge.
- Washing: Wash the cartridge with 2 mL of purified water to remove salts and some of the excess **ANTS**.
- Elution: Elute the **ANTS**-labeled glycans with 0.5–1 mL of a 20% acetonitrile solution containing 0.1% formic acid into a clean collection tube.^[2] This elution step retains a significant portion of the unreacted, highly charged **ANTS** on the column while eluting the less charged labeled glycans. The purity of the eluted glycans from excess label is typically in the range of 85–95%.^[2]

- Drying: Dry the eluted sample in a vacuum centrifuge.
- Reconstitution: Resuspend the dried, purified **ANTS**-labeled N-glycans in an appropriate buffer for your downstream analysis (e.g., 20 μ L of water for FACE analysis).[2]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **ANTS** labeling of N-glycans.

Caption: Reductive amination reaction for **ANTS** labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ANTS Labeling of N-Glycans]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b149225#ants-labeling-protocol-for-n-glycans\]](https://www.benchchem.com/product/b149225#ants-labeling-protocol-for-n-glycans)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com